![molecular formula C11H28N2O3Si B12554361 1,2-Ethanediamine, N,N,N'-trimethyl-N'-[3-(trimethoxysilyl)propyl]- CAS No. 151928-77-7](/img/structure/B12554361.png)
1,2-Ethanediamine, N,N,N'-trimethyl-N'-[3-(trimethoxysilyl)propyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Ethanediamine, N,N,N’-trimethyl-N’-[3-(trimethoxysilyl)propyl]- is a versatile organosilane compound. It is characterized by the presence of both amine and silane functional groups, making it useful in various chemical applications. The compound is often used as a coupling agent, enhancing the adhesion between organic and inorganic materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine, N,N,N’-trimethyl-N’-[3-(trimethoxysilyl)propyl]- typically involves the reaction of 1,2-ethanediamine with trimethylchlorosilane in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows:
1,2-Ethanediamine+Trimethylchlorosilane→1,2-Ethanediamine, N,N,N’-trimethyl-N’-[3-(trimethoxysilyl)propyl]-+HCl
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Ethanediamine, N,N,N’-trimethyl-N’-[3-(trimethoxysilyl)propyl]- undergoes various types of chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding oxides or nitroso compounds.
Substitution: The silane group can participate in nucleophilic substitution reactions, forming siloxane bonds with other silane compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reactions typically occur in the presence of a catalyst such as a Lewis acid.
Major Products
Oxidation: Produces oxides or nitroso derivatives.
Substitution: Forms siloxane-linked compounds.
Applications De Recherche Scientifique
1,2-Ethanediamine, N,N,N’-trimethyl-N’-[3-(trimethoxysilyl)propyl]- has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent in the synthesis of hybrid organic-inorganic materials.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable bonds with various substrates.
Industry: Utilized in the production of adhesives, sealants, and coatings to improve adhesion properties.
Mécanisme D'action
The compound exerts its effects primarily through the formation of covalent bonds between the silane group and various substrates. The amine groups can interact with other functional groups, facilitating the formation of stable, cross-linked networks. This dual functionality allows the compound to act as a bridge between organic and inorganic materials, enhancing their compatibility and performance.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[3-(Trimethoxysilyl)propyl]ethylenediamine
- N-[3-(Trimethoxysilyl)propyl]aniline
Uniqueness
1,2-Ethanediamine, N,N,N’-trimethyl-N’-[3-(trimethoxysilyl)propyl]- is unique due to its combination of amine and silane functionalities. This dual functionality provides it with the ability to participate in a wide range of chemical reactions, making it more versatile compared to similar compounds that may only possess one type of functional group.
Propriétés
Numéro CAS |
151928-77-7 |
|---|---|
Formule moléculaire |
C11H28N2O3Si |
Poids moléculaire |
264.44 g/mol |
Nom IUPAC |
N,N,N'-trimethyl-N'-(3-trimethoxysilylpropyl)ethane-1,2-diamine |
InChI |
InChI=1S/C11H28N2O3Si/c1-12(2)9-10-13(3)8-7-11-17(14-4,15-5)16-6/h7-11H2,1-6H3 |
Clé InChI |
KEPBVXIEVJOBKK-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCN(C)CCC[Si](OC)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


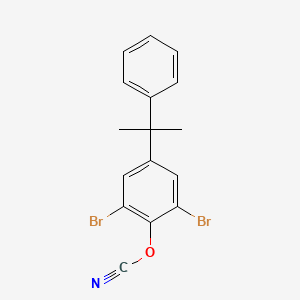
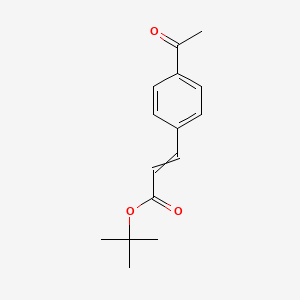
![N-[(1R,2R)-2-Aminocyclohexyl]naphthalene-1-sulfonamide](/img/structure/B12554293.png)
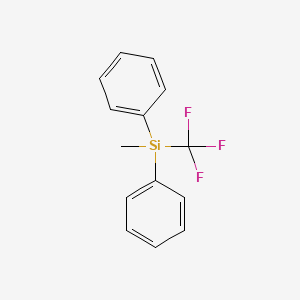
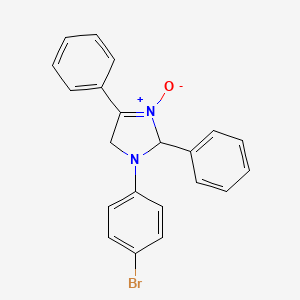
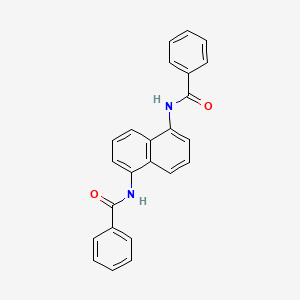
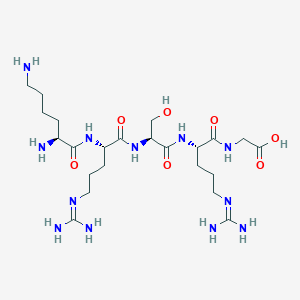


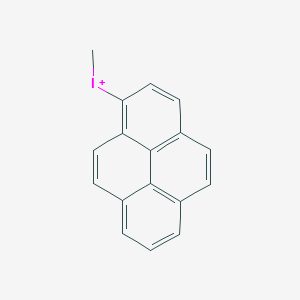
![1,2-Bis[4-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B12554336.png)

![6-{4-[(E)-Phenyldiazenyl]phenoxy}tetracene-5,12-dione](/img/structure/B12554341.png)
![Morpholine, 4-[(5-amino-3-methyl-4-isoxazolyl)carbonyl]-](/img/structure/B12554352.png)
